methyl 4-[3-amino-4-(4-methoxycarbonylphenyl)phenyl]benzoate
Description
Methyl 4-[3-amino-4-(4-methoxycarbonylphenyl)phenyl]benzoate is a structurally complex aromatic ester featuring a biphenyl core. The primary benzene ring is substituted at the 4-position with a second benzene ring, which itself bears two substituents: an amino (-NH₂) group at position 3 and a 4-methoxycarbonylphenyl group (another methyl benzoate moiety) at position 4.
Properties
IUPAC Name |
methyl 4-[3-amino-4-(4-methoxycarbonylphenyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-26-21(24)16-7-3-14(4-8-16)18-11-12-19(20(23)13-18)15-5-9-17(10-6-15)22(25)27-2/h3-13H,23H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBXIMMFDVNQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-amino-4-(4-methoxycarbonylphenyl)phenyl]benzoate can be achieved through a multi-step process involving the following key steps:
Nitration: The starting material, 4-methoxycarbonylphenylboronic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Esterification: The resulting amine is esterified with methyl 4-bromobenzoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize side products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-amino-4-(4-methoxycarbonylphenyl)phenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 4-[3-amino-4-(4-methoxycarbonylphenyl)phenyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 4-[3-amino-4-(4-methoxycarbonylphenyl)phenyl]benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues from Quinoline-Piperazine-Benzoate Series (C1–C7)
describes a series of methyl benzoate derivatives (C1–C7) featuring a quinoline-piperazine backbone. These compounds share the methyl benzoate moiety but differ significantly in their core structure and substituents:
Key Comparisons :
- In contrast, the amino group in the target compound could enhance solubility and hydrogen-bonding capacity, favoring interactions with polar biological targets .
- Synthetic Yield : Yields for C1–C7 range from 58% to 75%, suggesting efficient synthesis protocols. The absence of yield data for the target compound precludes direct comparison, but its lack of a piperazine linker might simplify synthesis.
Carbamoylamino-Linked Benzoate ()
Methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate (CAS 56050-99-8) shares the methyl benzoate motif but incorporates a carbamoylamino (-NH-C(O)-NH-) linker instead of a direct biphenyl-amino group. This structural difference reduces conjugation and introduces additional hydrogen-bonding sites, which may alter solubility and stability. For example, the carbamoylamino group could increase resistance to enzymatic hydrolysis compared to the target compound’s amino group .
Fluoromethyl-Substituted Benzoate ()
Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate (CAS 1820734-56-2) features a fluoromethyl substituent, introducing electronegative effects that enhance metabolic stability and bioavailability.
Biological Activity
Overview
Methyl 4-[3-amino-4-(4-methoxycarbonylphenyl)phenyl]benzoate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its unique molecular structure, is being investigated for various therapeutic applications, particularly in the areas of anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzoate moiety with amino and methoxycarbonyl substituents, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 348.39 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or receptor modulator, influencing various signaling pathways associated with cell proliferation and apoptosis.
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit key enzymes involved in cancer cell metabolism, thus reducing tumor growth.
- Receptor Interaction : It may also bind to specific receptors, altering cellular responses and promoting apoptosis in malignant cells.
Anticancer Properties
Recent research has highlighted the potential anticancer effects of this compound:
- In vitro Studies : Various cell lines have been tested for sensitivity to this compound. For instance, studies indicated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values suggesting effective concentrations for therapeutic use .
- Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated:
- Bacterial Strains : Tests against Gram-positive and Gram-negative bacteria revealed notable inhibition zones, indicating broad-spectrum antimicrobial activity .
- Fungal Inhibition : Additionally, it has shown effectiveness against common fungal strains, suggesting potential applications in treating fungal infections .
Case Studies
-
Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 cells.
- Findings : The study demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.
-
Antimicrobial Efficacy :
- Objective : Assessing the antimicrobial properties against Staphylococcus aureus.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, highlighting its potential as an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
